diMethyl 4,6-dihydroxyisophthalate
Overview
Description
Dimethyl 4,6-dihydroxyisophthalate is an organic compound with the molecular formula C10H10O6. It is a derivative of isophthalic acid, featuring two hydroxyl groups at the 4 and 6 positions and two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,6-dihydroxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 4,6-dihydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for an extended period, often around 60 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,6-dihydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Dimethyl 4,6-dihydroxyisophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 4,6-dihydroxyisophthalate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl isophthalate
- Dimethyl terephthalate
- Dimethyl 2,4-dihydroxybenzoate
Uniqueness
Dimethyl 4,6-dihydroxyisophthalate is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTOZSKJCALTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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